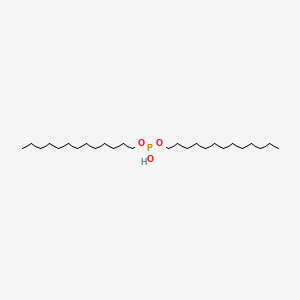Ditridecyl hydrogen phosphite
CAS No.: 3783-64-0
Cat. No.: VC18522204
Molecular Formula: C26H55O3P
Molecular Weight: 446.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3783-64-0 |
|---|---|
| Molecular Formula | C26H55O3P |
| Molecular Weight | 446.7 g/mol |
| IUPAC Name | ditridecyl hydrogen phosphite |
| Standard InChI | InChI=1S/C26H55O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
| Standard InChI Key | VTIXMGZYGRZMAW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCOP(O)OCCCCCCCCCCCCC |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
DTHP consists of a central phosphorus atom bonded to two tridecyloxy groups () and one hydroxyl group (). The long alkyl chains confer lipophilicity, enabling compatibility with nonpolar matrices such as plastics and oils. The phosphite group () is responsible for its reactivity, particularly in antioxidant and chelation reactions.
Physical and Chemical Characteristics
-
Physical State: Viscous liquid at room temperature, transitioning to a semi-solid below 10°C.
-
Solubility: Miscible with organic solvents (e.g., toluene, hexane) but insoluble in water.
-
Thermal Stability: Decomposes at temperatures exceeding 200°C, releasing phosphorous oxides.
-
Hydrolytic Sensitivity: Undergoes slow hydrolysis in aqueous environments, forming phosphoric acid and tridecanol.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
DTHP is typically synthesized via the reaction of phosphorus trichloride () with tridecanol () under anhydrous conditions:
The reaction requires strict temperature control (20–40°C) to minimize side reactions. Yields exceeding 85% are achievable using excess tridecanol and inert solvents like dichloromethane.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to manage exothermicity. Key parameters include:
-
Residence Time: 30–60 minutes.
-
Catalysts: Titanium tetrachloride () enhances reaction efficiency.
-
Post-Processing: Vacuum distillation removes residual HCl and unreacted alcohol.
Functional Applications
Lubricant Additives
DTHP improves the thermal-oxidative stability of industrial lubricants. Its mechanism involves:
-
Radical Scavenging: Neutralizing free radicals via hydrogen donation.
-
Metal Passivation: Forming protective layers on metal surfaces to reduce wear.
| Property | DTHP Performance | Competing Compound (e.g., Dioctyl Phosphite) |
|---|---|---|
| Thermal Stability (°C) | 210 | 180 |
| Hydrolytic Resistance | Moderate | Low |
| Viscosity Index | 145 | 120 |
Polymer Stabilization
In polyethylene and polypropylene, DTHP acts as a secondary antioxidant by decomposing hydroperoxides. It synergizes with phenolic antioxidants, extending polymer lifespan by 30–50% in UV-rich environments.
Pharmaceutical Intermediates
DTHP serves as a precursor in synthesizing organophosphorus drugs. For example, it facilitates the production of bisphosphonates used in osteoporosis treatment via Arbuzov reactions.
Recent Research Advancements
Catalytic Applications
A 2024 study demonstrated DTHP’s role in palladium-catalyzed cross-coupling reactions, achieving 92% yield in Suzuki-Miyaura couplings under mild conditions. The phosphite ligand enhances catalytic activity by stabilizing Pd(0) intermediates.
Environmental Impact Mitigation
Researchers are exploring DTHP-derived ionic liquids as green solvents for CO capture. Preliminary results show a 40% increase in absorption capacity compared to traditional amines.
Comparative Analysis with Analogous Compounds
| Compound | Alkyl Chain Length | Primary Use | Thermal Stability (°C) |
|---|---|---|---|
| Ditridecyl Hydrogen Phosphite | C13 | Lubricants, Polymer Additives | 210 |
| Didodecyl Hydrogen Phosphite | C12 | Flame Retardants | 190 |
| Dioctyl Hydrogen Phosphite | C8 | Plasticizers | 170 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume